molecular formula C9H13NO B14684996 9-Azabicyclo[6.2.0]dec-6-en-10-one CAS No. 24571-99-1

9-Azabicyclo[6.2.0]dec-6-en-10-one

Cat. No.: B14684996
CAS No.: 24571-99-1
M. Wt: 151.21 g/mol
InChI Key: XXGOAOFWGUZOGA-UHFFFAOYSA-N
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Description

9-Azabicyclo[620]dec-6-en-10-one is an organic compound with the molecular formula C9H13NO It is a bicyclic structure containing a nitrogen atom, which makes it part of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[6.2.0]dec-6-en-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[6.2.0]dec-6-en-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

9-Azabicyclo[6.2.0]dec-6-en-10-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 9-Azabicyclo[6.2.0]dec-6-en-10-one exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[6.2.0]decan-10-one: A similar compound with a saturated bicyclic structure.

    9-Methyl-9-azabicyclo[6.2.0]dec-4-en-10-one: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

9-Azabicyclo[6.2.0]dec-6-en-10-one is unique due to its unsaturated bicyclic structure, which imparts different chemical and physical properties compared to its saturated and methylated counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

24571-99-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

9-azabicyclo[6.2.0]dec-6-en-10-one

InChI

InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h4,6-8H,1-3,5H2,(H,10,11)

InChI Key

XXGOAOFWGUZOGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C=CC1)NC2=O

Origin of Product

United States

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